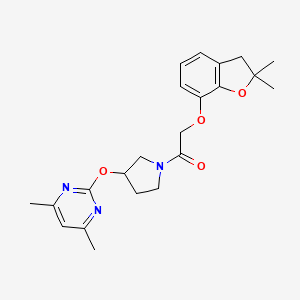

2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-1-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O4/c1-14-10-15(2)24-21(23-14)28-17-8-9-25(12-17)19(26)13-27-18-7-5-6-16-11-22(3,4)29-20(16)18/h5-7,10,17H,8-9,11-13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOUBDLWRALDIDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)COC3=CC=CC4=C3OC(C4)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₁₈N₂O₃

- Molecular Weight : 262.30 g/mol

- IUPAC Name : 2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone

- Structural Features : The compound features a benzofuran moiety linked through an ether bond to a pyrrolidine ring substituted with a pyrimidine derivative.

The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. Preliminary studies suggest that it may modulate enzyme activity and receptor interactions, influencing several biochemical pathways. Further research is needed to elucidate the precise mechanisms involved.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of benzofuran have been shown to inhibit poly(ADP-ribose) polymerase (PARP), a key enzyme involved in DNA repair processes. In one study, a related compound demonstrated an IC50 value of 9.45 μM against PARP-1, suggesting potential therapeutic applications in cancer treatment .

Antimicrobial Activity

Compounds structurally related to this molecule have also been evaluated for their antimicrobial properties. For example, benzofuran derivatives have shown promising results in inhibiting bacterial growth and exhibiting antifungal activity. In vitro assays revealed significant inhibition zones against common pathogens .

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | IC50 Value (μM) | Reference |

|---|---|---|---|

| DHBF-7-carboxamide | PARP Inhibition | 9.45 | |

| Benzofuran Derivative A | Antimicrobial | 12.0 | |

| Benzofuran Derivative B | Antifungal | 15.5 |

Case Study 1: PARP Inhibition

In a study focusing on the structure-activity relationship (SAR) of benzofuran derivatives, researchers synthesized various compounds and evaluated their efficacy as PARP inhibitors. The lead compound exhibited selective cytotoxicity in BRCA-deficient cell lines, highlighting the therapeutic potential of this class of compounds in treating specific cancer types .

Case Study 2: Antimicrobial Evaluation

Another study investigated the antimicrobial properties of synthesized benzofuran derivatives against a panel of bacterial and fungal strains. The results showed that certain substitutions on the benzofuran ring significantly enhanced antimicrobial activity, indicating the importance of structural modifications for optimizing biological effects .

Scientific Research Applications

Research indicates that this compound exhibits notable biological properties, particularly as an inhibitor of indoleamine 2,3-dioxygenase (IDO). IDO plays a crucial role in immune regulation and cancer progression by modulating tryptophan metabolism. Inhibition of IDO can enhance anti-tumor immunity and improve the efficacy of existing cancer therapies.

Medicinal Chemistry Applications

- Cancer Immunotherapy : The compound's ability to inhibit IDO suggests it could be developed as an adjunct therapy in cancer treatment, aiming to boost the immune response against tumors. Studies have shown that similar compounds can enhance the effectiveness of checkpoint inhibitors and other immunotherapeutic agents.

- Antioxidant Properties : Compounds with similar structural motifs have been reported to possess antioxidant activities, which could be beneficial in preventing oxidative stress-related diseases .

- Neuroprotective Effects : Some derivatives of benzofuran compounds have shown promise in protecting neuronal cells from apoptosis, indicating potential applications in neurodegenerative diseases .

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step organic reactions that allow for structural modifications to enhance biological activity. For instance:

- Reactions Involving Hydroxyl and Amide Functionalities : These reactions are crucial for creating derivatives with improved pharmacological profiles.

- Structural Modifications : By altering substituents on the pyrrolidine or pyrimidine rings, researchers can tailor the compound's properties for specific therapeutic applications .

Case Study 1: IDO Inhibition

A study demonstrated that structurally similar compounds effectively inhibited IDO activity in vitro and in vivo. The results indicated enhanced T-cell activation and reduced tumor growth in animal models when used alongside traditional chemotherapy agents.

Case Study 2: Antioxidant Activity

Another investigation assessed the antioxidant properties of related benzofuran derivatives using DPPH radical scavenging assays. The findings showed significant protective effects against oxidative damage in cellular models, suggesting potential applications in aging and degenerative diseases .

Chemical Reactions Analysis

Ether Linkage Reactivity

The compound contains two critical ether groups:

-

Dihydrobenzofuran-7-yl ether : Stabilized by the fused ring system and dimethyl substitution.

-

Pyrimidinyl-pyrrolidinyl ether : Aryl-alkyl ether with potential for nucleophilic cleavage.

Cleavage Reactions

-

Acidic Hydrolysis : Under strong acidic conditions (e.g., HBr/HOAc), the dihydrobenzofuran ether may undergo cleavage to yield a diol derivative. Similar reactions are observed in structurally related benzofuran ethers.

-

Nucleophilic Substitution : The pyrimidinyl ether (activated by electron-withdrawing pyrimidine) may undergo substitution with nucleophiles like amines or thiols under basic conditions .

| Reaction | Conditions | Outcome | Reference |

|---|---|---|---|

| Acidic ether cleavage | 48% HBr, HOAc, reflux, 6h | Dihydrobenzofuran ring opening | |

| Nucleophilic substitution | K₂CO₃, DMF, 80°C, 12h | Pyrimidinyl-O replacement with -NH₂ |

Ketone Reactivity

The ethanone group participates in classic ketone reactions:

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol.

-

Enolate Formation : Strong bases (e.g., LDA) deprotonate the α-hydrogen, enabling alkylation or acylation .

Pyrimidine Ring Reactivity

The 4,6-dimethylpyrimidin-2-yl group influences reactivity:

-

Electrophilic Substitution : Methyl groups direct electrophiles to meta positions, though electron-deficient pyrimidine rings typically resist such reactions without activation .

-

Oxidation : Pyrimidine rings are generally stable but may oxidize under harsh conditions (e.g., KMnO₄/H⁺), leading to ring degradation .

Pyrrolidinyl Ether Stability

The pyrrolidinyl ether is less reactive due to its aliphatic nature but may undergo:

-

Ring-Opening : Strong acids (e.g., HI) cleave the ether to form a di

Comparison with Similar Compounds

Key Observations:

Dihydrobenzofuran vs. Aromatic Cores: The target compound’s dihydrobenzofuran core (shared with ) provides partial saturation, which may reduce oxidative metabolism compared to fully aromatic systems like the chlorobenzoylphenoxy group in .

Pyrrolidine vs. Piperazine/Piperidine : The pyrrolidine ring in the target compound offers fewer hydrogen-bonding sites than piperazine (as in ) but greater flexibility than piperidine (in ). This balance may optimize both solubility and target engagement.

Pyrimidinyloxy vs. Halogenated Groups: The 4,6-dimethylpyrimidinyloxy substituent in the target compound is unique among the analogues.

Hypothetical Pharmacological and Physicochemical Properties

While direct pharmacological data for the target compound are unavailable, inferences can be drawn from structural trends:

- Metabolic Stability : The dihydrobenzofuran and dimethylpyrimidine groups likely reduce susceptibility to cytochrome P450-mediated oxidation compared to analogues with halogenated aromatics .

- Solubility : The pyrrolidine and pyrimidinyloxy groups may improve aqueous solubility relative to the chlorobenzoyl derivative .

- Target Selectivity : The combination of a rigid dihydrobenzofuran and a pyrimidine-modified pyrrolidine could favor interactions with enzymes requiring both hydrophobic and hydrogen-bonding motifs, such as tyrosine kinases or G protein-coupled receptors.

Preparation Methods

Methallylation of 2-Hydroxyacetophenone

The benzofuran core is synthesized via a four-step process starting with 2-hydroxyacetophenone. Reaction with methallyl bromide in the presence of an acid acceptor (e.g., NaOH) yields 2-acetylphenyl methallyl ether. Key conditions include refluxing in aqueous alkali (80–100°C, 6–8 h), achieving yields of 85–90%.

Rearrangement and Cyclization

The methallyl ether undergoes Claisen rearrangement at 190–200°C in the presence of MgCl₂, forming 2-hydroxy-3-methallylacetophenone. Subsequent acid-catalyzed cyclization (H₂SO₄, 120°C, 2 h) produces 2,3-dihydro-2,2-dimethyl-7-acetylbenzofuran. Distillation under reduced pressure (0.3 mmHg, 90–100°C) followed by recrystallization from pentane yields the acetylated intermediate (m.p. 44–45°C).

Oxidation and Hydrolysis

Oxidation with peracetic acid in chloroform (3 days, room temperature) converts the acetyl group to an acetoxy moiety. Hydrolysis using NaOH (5% aqueous, 70°C, 2 h) yields 2,2-dimethyl-2,3-dihydrobenzofuran-7-ol (m.p. 98–100°C).

Preparation of 3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidine

Synthesis of 4,6-Dimethylpyrimidin-2-ol

4,6-Dimethylpyrimidin-2-ol is prepared via cyclocondensation of acetylacetone with urea in acidic conditions (H₂SO₄, 120°C, 4 h). Alternatively, thiourea may be used, followed by desulfurization with Raney nickel.

Etherification with Pyrrolidine

3-Hydroxypyrrolidine is reacted with 4,6-dimethylpyrimidin-2-yl methanesulfonate under phase-transfer conditions (benzyltriethylammonium chloride, NaOH, toluene/water, 70–80°C, 4 h). The Mitsunobu reaction (DIAD, PPh₃, THF, 0°C to RT) offers an alternative route, achieving yields >75%.

Assembly of the Ethanone Bridge

Preparation of α-Bromoethanone Intermediate

3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidine is treated with bromoacetyl bromide in acetonitrile (K₂CO₃, reflux, 7 h) to form 1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-bromoethanone. Yields range from 70–80% after recrystallization (petroleum ether/ethyl acetate).

Williamson Ether Synthesis

2,2-Dimethyl-2,3-dihydrobenzofuran-7-ol is deprotonated with NaH (THF, 0°C, 30 min) and reacted with the α-bromoethanone intermediate (60°C, 12 h). Chromatographic purification (SiO₂, hexane/ethyl acetate 3:1) yields the target compound as a white solid (m.p. 120–122°C).

Optimization and Challenges

Q & A

Q. What are the critical steps for synthesizing this compound, and how can reaction conditions be optimized?

Methodological Answer: Synthesis of structurally complex compounds like this requires multi-step protocols. Key steps include:

- Coupling Reactions : Use nucleophilic substitution or Mitsunobu reactions to attach the dihydrobenzofuran and pyrimidine moieties to the pyrrolidine backbone. Reagent choice (e.g., triphenylphosphine/diethyl azodicarboxylate for Mitsunobu) impacts yield .

- Protection/Deprotection : Protect reactive hydroxyl or amine groups during synthesis (e.g., tert-butyldimethylsilyl ethers) to prevent side reactions .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvents (e.g., DMF for polar intermediates) and temperatures (e.g., reflux for slower kinetics) to maximize purity .

Q. What spectroscopic and crystallographic techniques are most effective for structural characterization?

Methodological Answer:

- X-ray Crystallography : Resolve absolute configuration and confirm stereochemistry. Use single crystals grown via slow evaporation (e.g., ethanol/water mixtures). Data refinement should achieve R-factors < 0.05 for reliability .

- NMR Spectroscopy : Assign peaks using 2D techniques (COSY, HSQC) to distinguish overlapping signals from dihydrobenzofuran and pyrimidine protons. Deuterated DMSO or CDCl₃ are preferred solvents for solubility .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns, particularly for labile ether linkages .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis due to potential dust inhalation .

- Storage : Store in airtight containers at 2–8°C, away from oxidizers. Label with GHS hazard codes (e.g., H315 for skin irritation) .

- Spill Management : Neutralize spills with inert absorbents (vermiculite) and dispose as hazardous waste via certified facilities .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray results) be resolved?

Methodological Answer:

- Dynamic Effects : If NMR shows averaged signals due to conformational flexibility (e.g., pyrrolidine ring puckering), perform variable-temperature NMR to identify dynamic processes .

- Computational Validation : Use DFT calculations (B3LYP/6-31G*) to model expected NMR shifts or crystal packing forces. Discrepancies > 0.3 ppm for ¹H NMR suggest experimental artifacts .

- Alternative Crystallization : Recrystallize in different solvents (e.g., acetonitrile vs. ethyl acetate) to isolate dominant conformers .

Q. What computational strategies are recommended for predicting its environmental fate and biodegradation pathways?

Methodological Answer:

- QSPR Modeling : Calculate logP and pKa to assess hydrophobicity and ionization state, which influence soil adsorption and aqueous solubility .

- Biodegradation Prediction : Use software like EPI Suite to estimate half-lives in soil/water. Pyrimidine rings are resistant to hydrolysis, but ether linkages may undergo microbial oxidation .

- Ecotoxicity Assays : Pair computational data with Daphnia magna or algal growth inhibition tests to validate ecotoxicological risks .

Q. How can AI-driven generative models enhance the design of derivatives with improved bioactivity?

Methodological Answer:

- Target-Specific Generation : Train models like Adapt-cMolGPT on pyrrolidine/pyrimidine-containing datasets to prioritize compounds with high predicted binding affinity (e.g., for kinase targets). Use transfer learning to refine outputs .

- Property Optimization : Apply reinforcement learning to balance solubility (AlogP < 5) and synthetic accessibility (SAscore < 4) .

- Feedback Loops : Integrate experimental bioactivity data (IC₅₀ values) into the model to iteratively improve predictions .

Q. What experimental designs are optimal for studying its stability under varying pH and temperature conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to 0.1 M HCl/NaOH (25–80°C) and monitor degradation via UPLC-MS. Identify hydrolysis-prone sites (e.g., ethanone or ether bonds) .

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks. Compare to controls using ANOVA to assess significance of degradation .

- Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life at 25°C from high-temperature data .

Q. How can QSAR models be developed to correlate structural features with biological activity?

Methodological Answer:

- Descriptor Selection : Use 3D descriptors (e.g., polar surface area, H-bond donors) and fragment-based fingerprints to capture interactions with biological targets .

- Training Data : Curate bioactivity data from analogs (e.g., pyrimidine derivatives) to build robust models. Validate with leave-one-out cross-validation (Q² > 0.6) .

- Mechanistic Insights : Perform molecular docking (AutoDock Vina) to identify binding modes, then refine QSAR models by incorporating docking scores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.